2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide typically involves the reaction of 1-(1H-pyrrol-1-yl)cyclohexylamine with thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-{p-[(p-tolyl)methyl]phenyl}-1,3-thiazole
- 4-(p-Bromophenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole
- Potassium Trifluoro(4-[1,3-thiazol-2-(2,5-Dimethyl-1H-pyrrol-1-yl)]phenyl)borate
Uniqueness
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide is unique due to its specific combination of a pyrrole ring, a cyclohexyl group, and a thiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19N3OS |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(1-pyrrol-1-ylcyclohexyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H19N3OS/c19-13(17-14-16-8-11-20-14)12-15(6-2-1-3-7-15)18-9-4-5-10-18/h4-5,8-11H,1-3,6-7,12H2,(H,16,17,19) |
InChI Key |
XPLKQXOHDNNHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC=CS2)N3C=CC=C3 |
Origin of Product |
United States |
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